4-(Trifluoromethoxy)-2-(trifluoromethyl)acetophenone
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Overview
Description
4-(Trifluoromethoxy)-2-(trifluoromethyl)acetophenone is an organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups attached to an acetophenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Trifluoromethoxy)-2-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
4-(Trifluoromethoxy)-2-(trifluoromethyl)acetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethoxy)-2-(trifluoromethyl)acetophenone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors, potentially modulating biological processes .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)acetophenone: Similar structure but lacks the trifluoromethoxy group.
3-Fluoro-4-(trifluoromethyl)acetophenone: Contains a fluorine atom instead of the trifluoromethoxy group.
Uniqueness
4-(Trifluoromethoxy)-2-(trifluoromethyl)acetophenone is unique due to the presence of both trifluoromethoxy and trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C10H6F6O2 |
---|---|
Molecular Weight |
272.14 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C10H6F6O2/c1-5(17)7-3-2-6(18-10(14,15)16)4-8(7)9(11,12)13/h2-4H,1H3 |
InChI Key |
FBXDUBXSRFVOTK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)OC(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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